molecular formula C15H12N2O2S B10885397 5-((5-Methylfuran-2-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one

5-((5-Methylfuran-2-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B10885397
M. Wt: 284.3 g/mol
InChI Key: PFRJPCCUGRBBPF-LCYFTJDESA-N
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Description

5-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and an imidazole ring

Preparation Methods

The synthesis of 5-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methyl-2-furaldehyde with 3-phenyl-2-thioxo-1,3-dihydro-1H-imidazol-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

5-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

5-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can be compared with other similar compounds, such as:

The uniqueness of 5-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H12N2O2S/c1-10-7-8-12(19-10)9-13-14(18)17(15(20)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,20)/b13-9-

InChI Key

PFRJPCCUGRBBPF-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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